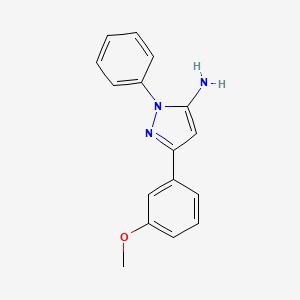![molecular formula C9H6N4 B2678250 2-[Amino(4-pyridinyl)methylene]malononitrile CAS No. 338750-87-1](/img/structure/B2678250.png)
2-[Amino(4-pyridinyl)methylene]malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino(4-pyridinyl)methylene]malononitrile is a chemical compound with the molecular formula C9H6N4 and a molecular weight of 170.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its pyridine ring structure, which is a common feature in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(4-pyridinyl)methylene]malononitrile typically involves the reaction of 4-aminopyridine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-[Amino(4-pyridinyl)methylene]malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The pyridine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-[Amino(4-pyridinyl)methylene]malononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, often involves this compound.
Mécanisme D'action
The mechanism of action of 2-[Amino(4-pyridinyl)methylene]malononitrile involves its interaction with various molecular targets, primarily through its pyridine ring. This ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylpyridine: This compound has a similar pyridine ring structure but with a methyl group instead of the methylene and malononitrile groups.
4-Aminopyridine: A simpler compound with just an amino group attached to the pyridine ring.
Uniqueness
2-[Amino(4-pyridinyl)methylene]malononitrile is unique due to its combination of the amino group, methylene bridge, and malononitrile moiety. This structure provides a versatile platform for various chemical reactions and interactions, making it valuable in diverse research fields.
Propriétés
IUPAC Name |
2-[amino(pyridin-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8(6-11)9(12)7-1-3-13-4-2-7/h1-4H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUODAMLZRAADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=C(C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-3-{[1-(quinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2678167.png)

![N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)
![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![2-Amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B2678178.png)
![1-(2-FLUOROPHENYL)-4-[6-(4-METHOXYPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERAZINE](/img/structure/B2678179.png)
![2-Chloro-1-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B2678181.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)
![2-Chloro-N-[1-[1-(4-cyanophenyl)-5-methylpyrazol-4-yl]ethyl]acetamide](/img/structure/B2678186.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2678187.png)
![(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]](/img/structure/B2678189.png)

